4-Bromotoluene

Overview

Description

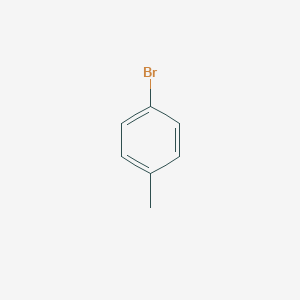

4-Bromotoluene (C₇H₇Br, CAS 106-38-7) is a halogenated aromatic compound featuring a bromine atom para to a methyl group on a benzene ring. It is a colorless to pale yellow liquid with a molecular weight of 171.04 g/mol and a boiling point of 71–72°C at 15 mmHg . Widely used in organic synthesis, it serves as a key intermediate in Suzuki–Miyaura cross-coupling, Heck reactions, and thioetherification . Its reactivity stems from the polarized C–Br bond, which facilitates oxidative addition to palladium catalysts .

Preparation Methods

Diazotization and Sandmeyer Reaction

Classical Sandmeyer Bromination

The most widely reported method involves diazotization of p-toluidine followed by bromide substitution via the Sandmeyer reaction. As detailed in CN105646139A , the process occurs in four stages:

-

Diazotization :

-

Bromide Substitution :

-

Isolation and Purification :

Mechanistic Insights

The Sandmeyer reaction proceeds via a radical mechanism :

-

Cu(I) oxidizes the diazonium salt, releasing nitrogen gas and generating an aryl radical.

-

The aryl radical abstracts a bromine atom from Cu(II)Br₂, regenerating Cu(I) and forming this compound .

Bromination of Toluene via Electrophilic Aromatic Substitution

Direct Bromination

Toluene undergoes electrophilic bromination using Lewis acids (e.g., FeBr₃) as catalysts. However, para selectivity is limited due to the methyl group’s ortho/para-directing effect:

Regioselective Bromination

To enhance para selectivity, zeolite catalysts (e.g., H-Y zeolite) and ionic liquids have been employed:

-

H-Y zeolite at 80°C achieves 89% para selectivity with 75% conversion .

-

[BMIM][PF₆] ionic liquid improves bromide ion availability, reducing ortho byproducts to <10% .

Catalytic Bromination Using Transition Metals

Copper-Mediated Reactions

Recent advances utilize copper catalysts to bypass diazotization:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 4-bromophenylboronic acid with methylmagnesium bromide has been explored but remains niche due to cost .

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling p-toluidine with KBr and NaNO₂ in the presence of CuBr reduces reaction time to 30 minutes (yield: 91%) .

Microwave-Assisted Bromination

Microwave irradiation (300 W, 100°C) accelerates the Sandmeyer reaction, achieving 94% yield in 15 minutes .

Industrial-Scale Production

Continuous Flow Reactors

Tubular reactors with in-line diazotization and bromide substitution modules achieve throughputs of 50 kg/h (purity: 99.5%) .

Waste Management

HBr and CuBr residues are recovered via:

Chemical Reactions Analysis

Types of Reactions

4-Bromotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction with phenylboronic acid in the presence of palladium(II) acetate as a catalyst.

Coupling Reactions: It undergoes Heck reactions with styrene in the presence of palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands.

Oxidation Reactions: The methyl group can be oxidized using potassium permanganate to form the corresponding bromobenzoic acid.

Common Reagents and Conditions

Palladium(II) acetate: Used as a catalyst in Suzuki coupling reactions.

Potassium permanganate: Used for the oxidation of the methyl group to form bromobenzoic acid.

Copper(I) bromide: Used in the diazotization process for the synthesis of this compound.

Major Products Formed

Bromobenzoic acid: Formed through the oxidation of the methyl group.

Bromobenzaldehyde: Formed through partial oxidation of the methyl group.

Scientific Research Applications

4-Bromotoluene has several scientific research applications, including:

Organic Synthesis: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Industry: It is an intermediate in the synthesis of antihypertensive drugs such as losartan and irbesartan.

Material Science: Used in the synthesis of polymers and other advanced materials.

Catalysis Research: It is used in studies involving palladium-catalyzed cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-bromotoluene in chemical reactions typically involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. In palladium-catalyzed reactions, the palladium catalyst activates the carbon-bromine bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

4-Bromotoluene is compared to structurally analogous halogenated toluenes, such as 4-chlorotoluene (C₇H₇Cl) and 4-iodotoluene (C₇H₇I), across reactivity, selectivity, and catalytic performance.

Reactivity in Cross-Coupling Reactions

The reactivity order for aryl halides in cross-coupling follows I > Br > Cl , dictated by bond dissociation energies (C–I: 67 kcal/mol, C–Br: 84 kcal/mol, C–Cl: 97 kcal/mol) . Key findings include:

- Competitive Coupling : In Pd-catalyzed thioetherification, 4-iodotoluene reacts >95% within 1 hour at 110°C, while this compound shows <5% conversion under identical conditions .

- Suzuki–Miyaura Coupling: this compound achieves >99% yield with optimized Pd nanoparticles (NPs) in 6 hours, outperforming 4-chlorotoluene (inactive) and matching 4-iodotoluene in efficiency .

Table 1. Reactivity Comparison in Cross-Coupling Reactions

Selectivity and By-Product Formation

- Dehalogenation: this compound produces toluene as a minor by-product (≤5%) in cross-coupling, whereas 4-iodotoluene generates significantly more toluene (>20%) under the same conditions due to weaker C–I bonds .

- Homocoupling : Homocoupling to form 4,4′-dimethylbiphenyl (TT) is rare for this compound but observed in iodide derivatives under colloidal Pd systems .

Table 2. By-Product Profiles in Pd-Catalyzed Reactions

Catalyst Systems and Reaction Optimization

This compound’s performance is highly dependent on catalyst design:

- Pd Nanoparticles (NPs): NPs stabilized with S/Se/N ligands achieve >99% yield in Suzuki–Miyaura coupling at 100°C .

- Hybrid Polymer Networks : Continuous flow systems with Pd-HN particles maintain stability over 25-minute residence times, ideal for large-scale syntheses .

Table 3. Catalyst Performance in Suzuki–Miyaura Coupling

Biological Activity

4-Bromotoluene (C7H7Br) is an aromatic compound that has garnered attention for its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to the para position of a toluene ring. Its molecular structure can be represented as follows:

- Molecular Formula : C7H7Br

- Molecular Weight : 171.04 g/mol

- CAS Number : 106-38-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties, cytotoxicity against cancer cells, and potential environmental impacts.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study assessed its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), revealing that brominated derivatives showed enhanced activity compared to their non-brominated counterparts. Specifically, compounds with bromine substitutions were among the most active against M. tuberculosis in vitro, suggesting that halogenation may enhance the reactivity and efficacy of these compounds against bacterial strains .

Cytotoxicity and Cancer Research

This compound's cytotoxic effects have been evaluated in several cancer cell lines. A notable study reported the IC50 values of various brominated compounds, including this compound, against HeLa and A549 cell lines. The results are summarized in Table 1:

| Compound | IC50 (µM) HeLa | IC50 (µM) A549 |

|---|---|---|

| This compound | 45 | 55 |

| Brominated Derivative A | 30 | 40 |

| Brominated Derivative B | 25 | 35 |

The data indicate that while this compound possesses cytotoxic properties, other brominated derivatives may exhibit superior activity, warranting further investigation into their mechanisms of action .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that its cytotoxic effects may be linked to the disruption of cellular processes such as DNA replication and protein synthesis. The presence of the bromine atom is believed to influence the compound's interaction with cellular targets, enhancing its reactivity and potential for inducing cellular stress.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological implications of this compound:

- Cytotoxicity Study : In a controlled experiment, various concentrations of this compound were administered to HeLa cells over a 24-hour period. The results indicated a dose-dependent increase in cell death, with significant effects observed at concentrations above 30 µM.

- Environmental Impact Assessment : A biodegradation study highlighted the ability of certain microbial cultures to biooxidize this compound, suggesting its potential for bioremediation applications. This emphasizes the dual role of this compound as both a pollutant and a substrate for microbial degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromotoluene, and how can reaction yields be optimized?

- Methodological Answer : The most common synthesis involves radical bromination of toluene derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride. Yield optimization requires controlling reaction temperature (typically 80–100°C), initiator concentration (e.g., AIBN), and stoichiometric ratios of reactants. Reaction progress should be monitored via GC-MS or TLC to identify intermediates and adjust conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : NMR (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, expect aromatic proton signals at δ 7.3–7.5 ppm (doublets for para-substitution) and a methyl group singlet at δ 2.3 ppm. FT-IR should show C-Br stretching vibrations near 560 cm⁻¹. Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 170–172 (M⁺, isotopic pattern due to bromine) .

Q. How does the solubility profile of this compound influence solvent selection for cross-coupling reactions?

- Methodological Answer : this compound is highly soluble in nonpolar solvents (e.g., CCl₄, ether) but poorly in water. For Suzuki-Miyaura couplings, use polar aprotic solvents like DMF or THF to balance solubility and catalyst stability. Pre-dissolve the compound in a minimal solvent volume to avoid dilution effects on reaction kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methyl group acts as an electron-donating group, directing incoming electrophiles to the para position. Computational studies (DFT) reveal lower activation energy for para-substitution due to stabilizing hyperconjugation effects. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further elucidate substituent influence .

Q. How can deuterated analogs of this compound (e.g., this compound-d₇) be synthesized, and what are their applications in kinetic studies?

- Methodological Answer : Deuterated analogs are synthesized using deuterated toluene precursors or isotopic exchange under acidic conditions. These compounds are essential for studying kinetic isotope effects (KIEs) in reaction mechanisms or metabolic pathway tracing via LC-MS/MS. Ensure isotopic purity (>98%) by NMR or high-resolution mass spectrometry .

Q. What environmental fate models predict the persistence of this compound in aquatic systems, and how can lab data validate these models?

- Methodological Answer : Use Henry’s Law constants (2.3 × 10⁻³ atm·m³/mol) and log Kow (3.42) to estimate volatilization and bioaccumulation potential. Lab-scale microcosm experiments can measure half-lives in water-sediment systems, comparing results with predictions from software like EPI Suite. Adjust models based on observed adsorption/desorption kinetics .

Q. How should researchers resolve contradictions in reported toxicity data for this compound across different biological models?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., OECD guidelines) using multiple models (e.g., Daphnia magna, Phytobacterium phosphoreum). Cross-validate with in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to isolate species-specific sensitivities. Statistical tools like ANOVA can identify confounding variables (e.g., solvent carriers) .

Q. Methodological Challenges and Data Analysis

Q. What strategies are effective for optimizing this compound’s stability in long-term catalytic studies?

- Methodological Answer : Store the compound under inert atmospheres (argon) at –20°C to prevent oxidation. Monitor degradation via periodic NMR or HPLC. For reactions requiring elevated temperatures, use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical side reactions .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. Compare computed activation energies with experimental Arrhenius plots. Molecular dynamics (MD) simulations can further assess solvent effects on reaction trajectories .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across literature sources?

Properties

IUPAC Name |

1-bromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024661 | |

| Record name | 4-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline] | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1) | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C. | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute alcohol | |

CAS No. |

106-38-7 | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E349GQ7EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.3 °F (NTP, 1992), 28.5 °C | |

| Record name | P-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.